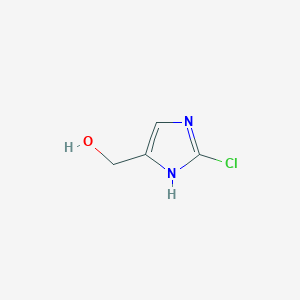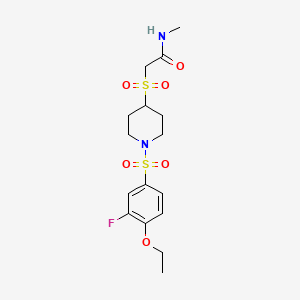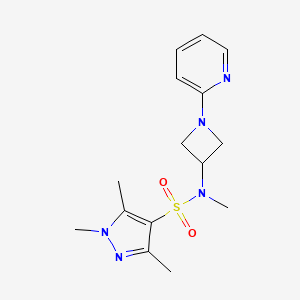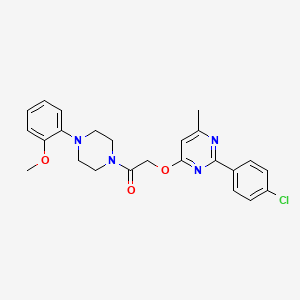
N,N'-bis(2-fluorophenyl)propanediamide
説明
Molecular Structure Analysis
The molecular formula of “N,N’-bis(2-fluorophenyl)propanediamide” is C15H12F2N2O2 . The InChI code is 1S/C15H12F2N2O2/c16-10-5-1-3-7-12 (10)18-14 (20)9-15 (21)19-13-8-4-2-6-11 (13)17/h1-8H,9H2, (H,18,20) (H,19,21) .
Physical And Chemical Properties Analysis
“N,N’-bis(2-fluorophenyl)propanediamide” has a molecular weight of 290.27 . It’s a powder at room temperature . The melting point is between 163-164 degrees Celsius .
科学的研究の応用
Synthesis and Properties
N,N'-bis(2-fluorophenyl)propanediamide and its derivatives have been utilized in various synthesis and property studies. For instance, the synthesis of sulfonated poly(arylene ether sulfone) block copolymers incorporating fluorenyl groups has been explored, using Bis(4-fluorophenyl)sulfone (FPS) as a comonomer. Such copolymers demonstrate promising applications in fuel-cell technology due to their high proton conductivity and mechanical properties, which are comparable or even superior to those of Nafion membranes (Bae, Miyatake, & Watanabe, 2009).
Furthermore, fluorenyl and fluorophenyl groups have been incorporated into fluorescent ligands and complexes for potential use in fluorometric detection systems. The study on Cu(I/II) complexes with bisquinoline-based ligands, such as N,N'-bis(2-methylquinolyl)dimethylethylenediamine (BQDMEN) and N,N'-bis(2-methylquinolyl)dimethyl-1,3-propanediamine (BQDMPN), showed promising fluorescence properties and applications in detecting reductants (Saga et al., 2015).
Analytical Applications
Compounds containing bis(4-fluorophenyl) structures have been used in the analytical sector as well. For example, the analysis of flunarizine in the presence of its degradation products was successfully performed using micellar liquid chromatography (MLC) or microemulsion liquid chromatography (MELC), where compounds like bis(4-fluorophenyl)methanone played a crucial role (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Catalysis and Synthesis
Bis(4-fluorophenyl) structures have been integral in the field of catalysis and synthesis, especially in the pharmaceutical sector. For example, the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, which involve key intermediates like 4,4-bis(p-fluorophenyl)butylbromide, showcases the importance of such compounds in the synthesis of complex molecules (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Material Science
In material science, bis(4-fluorophenyl) structures are used to develop advanced materials with unique properties. For instance, hexafluoroisopropylidene group-containing aromatic polyether and copolyethers were synthesized to study the effect of fluorine substitution on their properties. These polymers, which are highly soluble and form transparent, tough films, are significant for their low dielectric constants and excellent thermo-oxidative stability, making them suitable for various high-performance applications (Saegusa & Koizumi, 2005).
特性
IUPAC Name |
N,N'-bis(2-fluorophenyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c16-10-5-1-3-7-12(10)18-14(20)9-15(21)19-13-8-4-2-6-11(13)17/h1-8H,9H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFCTDUWOLIFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(=O)NC2=CC=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669351 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,N'-bis(2-fluorophenyl)propanediamide | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2634737.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2634738.png)




![ethyl 2-(4-ethoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2634747.png)
![4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2634749.png)

![1-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2634751.png)
![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2634755.png)
![N-(cyanomethyl)-2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2634756.png)
![2-Ethynylbicyclo[2.2.2]octane](/img/structure/B2634757.png)
